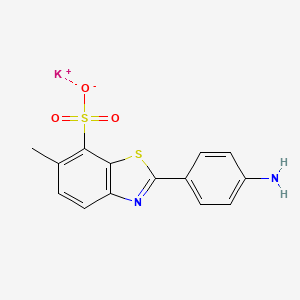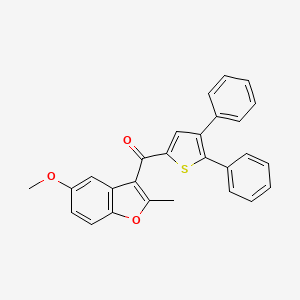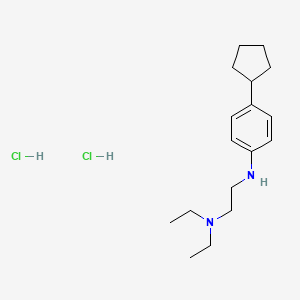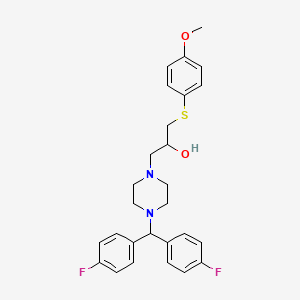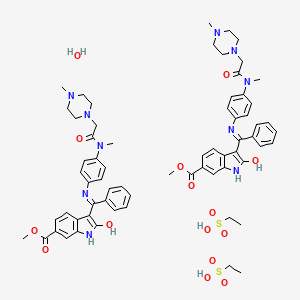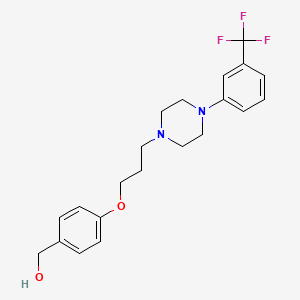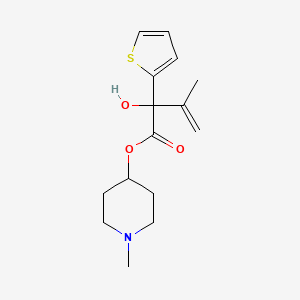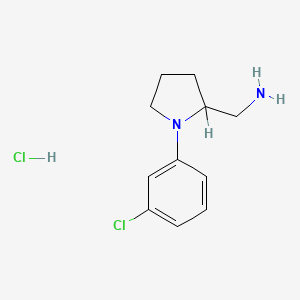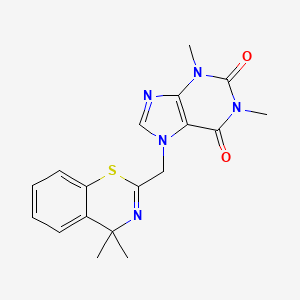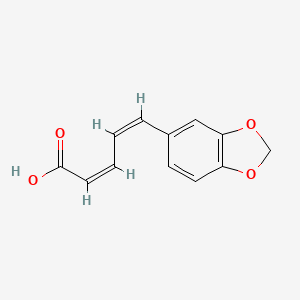
Chavicinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chavicinic acid is a naturally occurring compound found in black pepper (Piper nigrum) and other pepper varieties. It is an isomer of piperic acid and is known for its pungent taste. The molecular formula of this compound is C12H10O4, and it has a molecular weight of 218.2054 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chavicinic acid can be synthesized through the reaction of piperidine with the corresponding acid chlorides. This process involves the formation of isomeric mixtures, which can be separated using chromatographic techniques . Another method involves the UV irradiation of piperine, which produces isochavicine, a geometric isomer of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as black pepper. The concentrated mother liquors from an ethanolic extract of Piper nigrum, after removal of successive crops of piperine, furnish this compound through crystallization and chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Chavicinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as isothis compound and other geometric isomers .
Scientific Research Applications
Chavicinic acid has a wide range of scientific research applications, including:
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Mechanism of Action
Chavicinic acid is similar to other compounds such as piperic acid and isothis compound. it is unique in its geometric configuration and specific biological activities .
Comparison with Similar Compounds
Properties
CAS No. |
495-89-6 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(2Z,4Z)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoic acid |
InChI |
InChI=1S/C12H10O4/c13-12(14)4-2-1-3-9-5-6-10-11(7-9)16-8-15-10/h1-7H,8H2,(H,13,14)/b3-1-,4-2- |
InChI Key |
RHBGITBPARBDPH-CCAGOZQPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C=C/C(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


